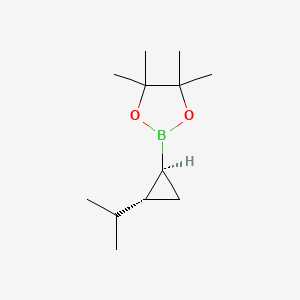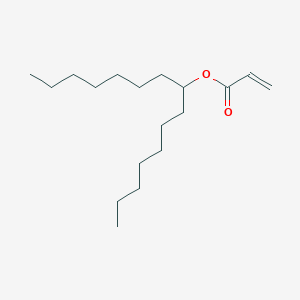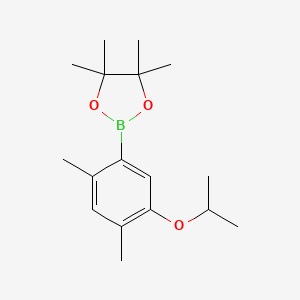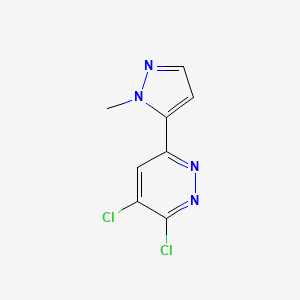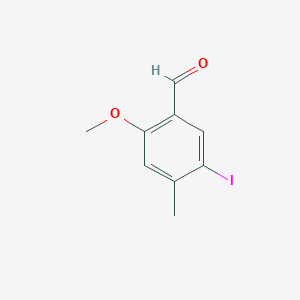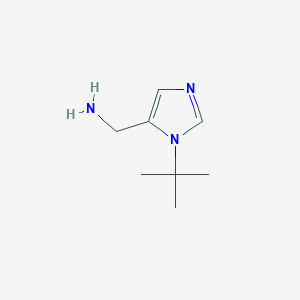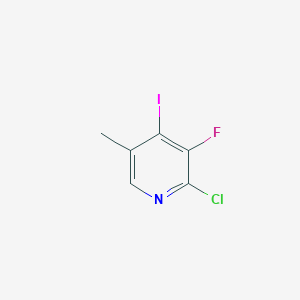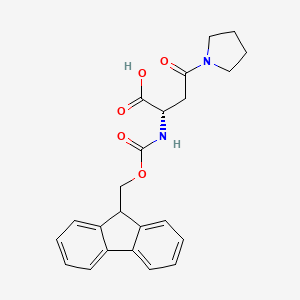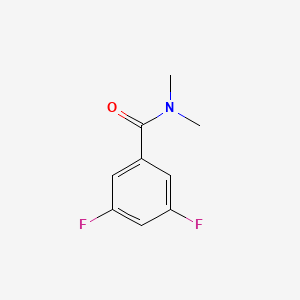
3,5-difluoro-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions, and the amide nitrogen is substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Difluoro-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzoic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically proceeds as follows:
-
Formation of 3,5-difluorobenzoyl chloride
- 3,5-difluorobenzoic acid is treated with thionyl chloride (SOCl2) to form 3,5-difluorobenzoyl chloride.
- Reaction conditions: Reflux in an inert solvent like dichloromethane.
-
Amidation
- The resulting 3,5-difluorobenzoyl chloride is then reacted with N,N-dimethylamine to form this compound.
- Reaction conditions: Room temperature or slight heating in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling of reagents: Using large quantities of 3,5-difluorobenzoic acid and N,N-dimethylamine.
Continuous flow reactors: To ensure efficient mixing and reaction control.
Purification: Typically involves recrystallization or distillation to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups on the nitrogen can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 3,5-diamino-N,N-dimethylbenzamide.
Reduction: 3,5-difluoro-N,N-dimethylbenzylamine.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
3,5-Difluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-difluoro-N,N-dimethylbenzamide depends on its specific application:
Enzyme inhibition: It may act by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Ligand binding: It can interact with specific receptors or proteins, modulating their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorobenzamide: Lacks the N,N-dimethyl substitution, resulting in different chemical properties and reactivity.
3,5-Dichloro-N,N-dimethylbenzamide: Substitutes chlorine atoms instead of fluorine, leading to variations in electronic effects and reactivity.
N,N-Dimethylbenzamide: Lacks the fluorine substitutions, affecting its chemical behavior and applications.
Uniqueness
3,5-Difluoro-N,N-dimethylbenzamide is unique due to the presence of both fluorine atoms and N,N-dimethyl groups, which impart distinct electronic and steric effects
Propiedades
Fórmula molecular |
C9H9F2NO |
|---|---|
Peso molecular |
185.17 g/mol |
Nombre IUPAC |
3,5-difluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 |
Clave InChI |
CNUXEUJUGYUVAC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



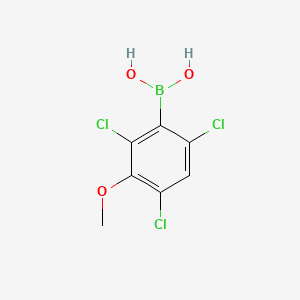
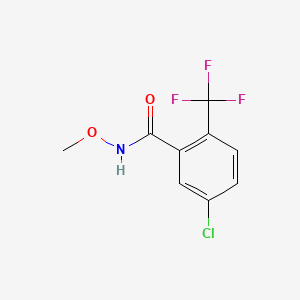
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)
